

Application Notes: Immunoprecipitation of DAB2 Protein

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Compound of Interest

Compound Name: DIBA-2

Cat. No.: B071579

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These application notes provide a detailed protocol for the immunoprecipitation (IP) of the Disabled-2 (DAB2) protein from cell lysates. DAB2 is an adaptor protein involved in various cellular processes, including signal transduction, endocytosis, and cell differentiation.[1][2] Its role as a tumor suppressor in several cancers, including ovarian and prostate cancer, makes it a protein of significant interest to researchers in oncology and cell biology.[3] This protocol is intended for researchers, scientists, and drug development professionals familiar with standard laboratory techniques.

Introduction to DAB2

Disabled homolog 2 (DAB2) is a crucial scaffold protein that modulates key signaling pathways such as the Transforming Growth Factor-beta (TGF- β), Wnt, and Mitogen-Activated Protein Kinase (MAPK) pathways.[4] It functions as a cargo-specific adaptor in clathrin-mediated endocytosis, binding to receptors and other proteins to facilitate their internalization.[2][5] DAB2's interaction with a multitude of proteins, including SMADs, Src, and Grb2, underscores its importance in regulating cellular homeostasis.[1][3] The downregulation of DAB2 has been observed in various cancers, suggesting its potential as a therapeutic target.[3][4]

Principle of Immunoprecipitation

Immunoprecipitation is a technique used to isolate a specific protein from a complex mixture, such as a cell lysate, using an antibody that specifically binds to that protein. The antibody-protein complex is then captured on a solid-phase support, typically protein A/G-conjugated beads. After washing to remove non-specifically bound proteins, the target protein is eluted

from the beads and can be analyzed by various downstream applications, such as Western blotting.

Experimental Data

The following table summarizes representative data from a typical DAB2 immunoprecipitation experiment using HeLa cell lysate. The protein concentration of the initial lysate was 2 mg/mL.

Sample	Total Protein (µg)	Volume (µL)	Antibody	Eluted DAB2 (ng)
Input	1000	500	N/A	N/A
IP: anti-DAB2	1000	500	5 µg Rabbit anti-DAB2	150
Negative Control	1000	500	5 µg Rabbit IgG	< 5

Note: The yield of immunoprecipitated DAB2 can vary depending on the cell type, expression levels of the protein, and the antibody used.

Detailed Protocol for Immunoprecipitation of DAB2

This protocol is optimized for the immunoprecipitation of DAB2 from cultured mammalian cells.

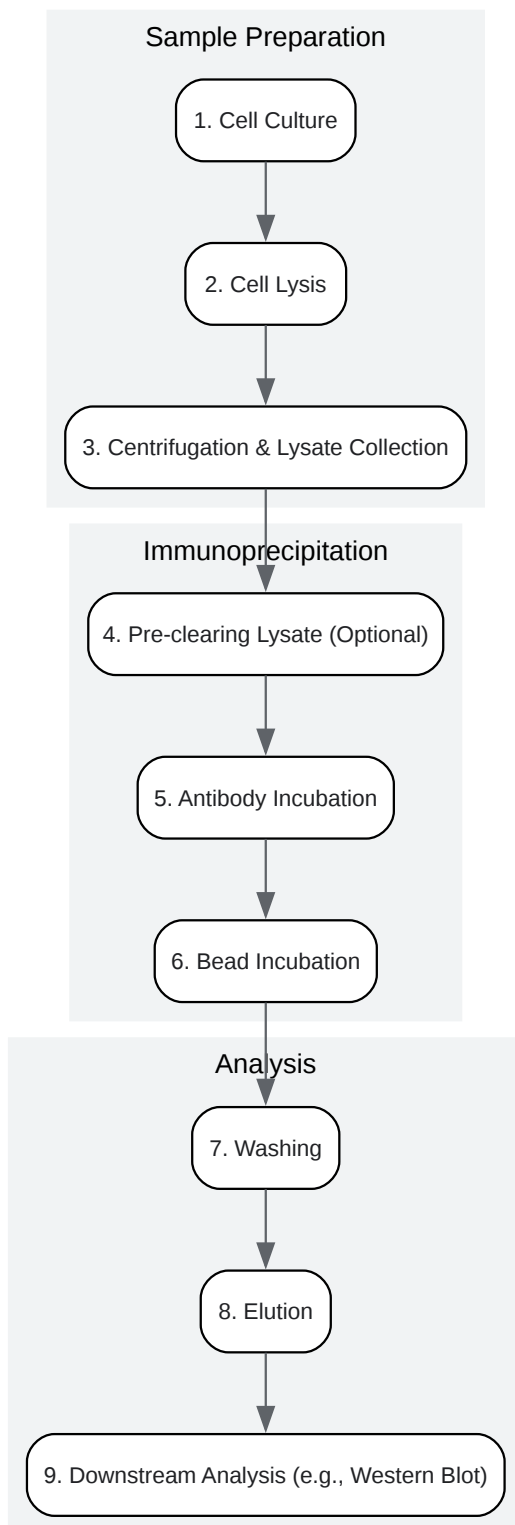
Materials and Reagents

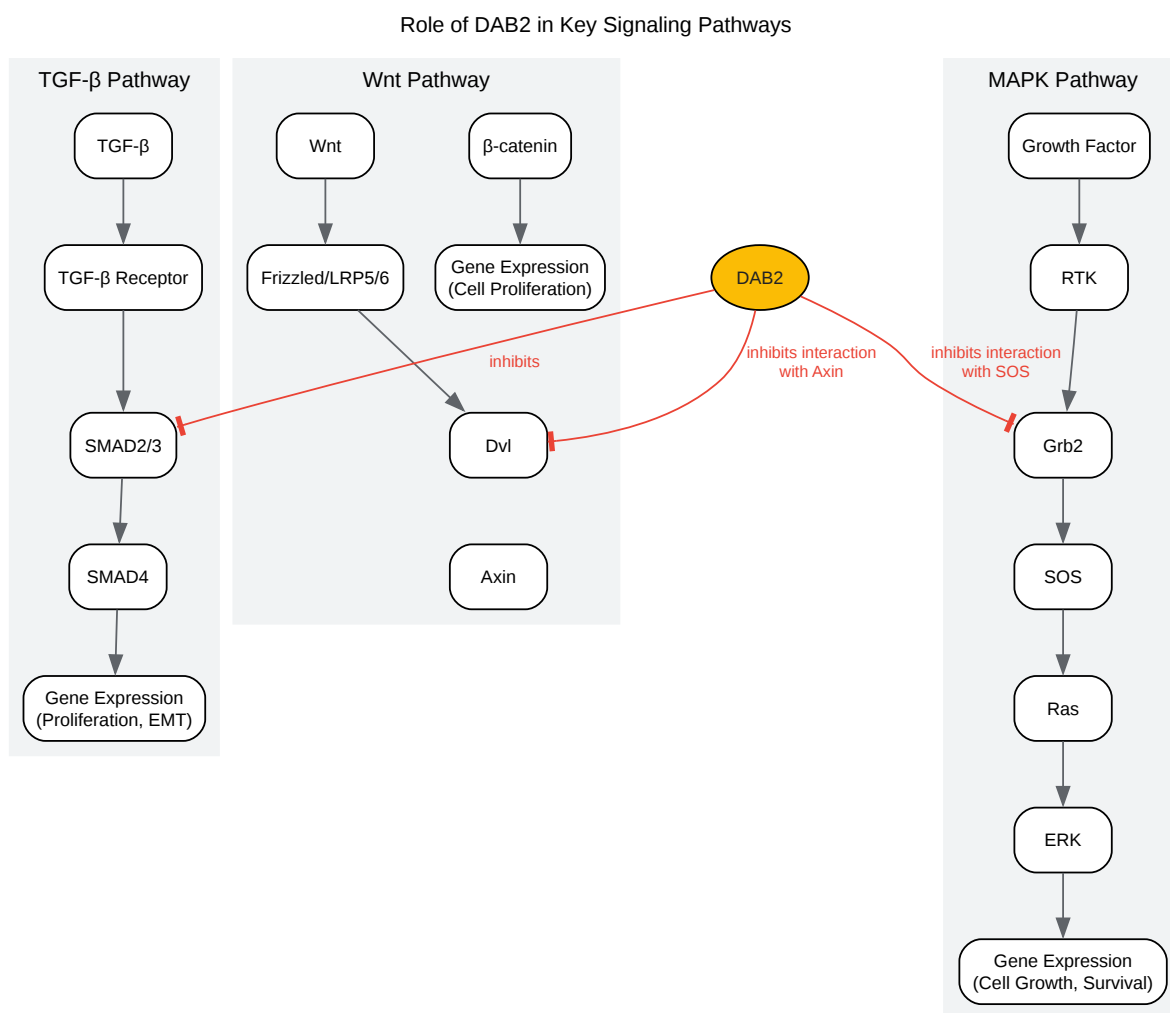
- Cell Lines: HeLa (human cervical adenocarcinoma), MCF-7 (human breast adenocarcinoma), or other cell lines expressing DAB2.
- Antibodies:
 - Primary antibody: Rabbit monoclonal or polyclonal anti-DAB2 antibody validated for IP.[\[3\]](#)
[\[6\]](#)[\[7\]](#)[\[8\]](#)
 - Negative control: Normal Rabbit IgG.[\[6\]](#)[\[7\]](#)
- Beads: Protein A/G magnetic beads or agarose beads.

- Buffers and Solutions:
 - Phosphate-Buffered Saline (PBS), ice-cold
 - Cell Lysis Buffer (e.g., RIPA buffer or a non-denaturing lysis buffer)
 - RIPA Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.[\[9\]](#)
 - Non-denaturing Lysis Buffer: 20 mM Tris-HCl pH 8.0, 137 mM NaCl, 1% NP-40, 2 mM EDTA.
 - Protease and Phosphatase Inhibitor Cocktail (add fresh to lysis buffer before use)
 - Wash Buffer: Cell Lysis Buffer diluted 1:1 with PBS or a buffer with lower detergent concentration.
 - Elution Buffer:
 - SDS-PAGE Sample Buffer (Laemmli buffer) for Western blot analysis.
 - Glycine-HCl buffer (0.1 M, pH 2.5-3.0) for native protein elution.
 - Neutralization Buffer (1 M Tris-HCl, pH 8.5) if using acidic elution.

Experimental Workflow Diagram

DAB2 Immunoprecipitation Workflow





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